molecular formula C17H17N3O5 B2586433 N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-13-4

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2586433
CAS No.: 899951-13-4
M. Wt: 343.339
InChI Key: ILSYWKPLDRCVKE-UHFFFAOYSA-N
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Description

N-(5-Nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound designed for antimicrobial research, incorporating the 5-nitrofuran pharmacophore, a moiety recognized for its potent activity against a range of bacterial pathogens . Its proposed mechanism of action involves reductive activation within the bacterial cell by nitroreductase enzymes (such as NfsA and NfsB), leading to the generation of reactive intermediates that cause oxidative stress and irreversible damage to multiple bacterial macromolecules including DNA, RNA, and proteins . This multi-target mechanism is a key area of investigation for overcoming antibiotic resistance. The compound's structure combines the nitrofuran "warhead" with a complex amide and piperidine scaffold, a design strategy evident in recent research aimed at fine-tuning the molecular periphery to enhance selectivity against specific microbial targets, such as ESKAPE pathogens and Mycobacterium tuberculosis . This approach can direct activity toward particular bacterial strains while potentially reducing general cytotoxicity . Researchers are exploring this class of compounds for developing precision antibiotics that are less likely to induce broad resistance . The product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-16(14-9-10-15(25-14)20(23)24)19(13-7-3-1-4-8-13)17(22)18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYWKPLDRCVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 5-nitrofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofuranyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrofuranyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This compound may also inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Structural Features Biological Target/Activity Key Interactions/Mechanism Synthesis Yield/Notes
Target Compound N-(5-nitrofuran-2-carbonyl), N-phenylpiperidine-1-carboxamide Not explicitly stated Hypothesized hydrogen bonding via nitro group and carboxamide oxygen Not reported
Ligand 7d N-Benzyl-2-(methylthio)acetamide, N-phenylpiperidine-1-carboxamide Enzyme inhibition (unspecified) Hydrogen bonds with Lys262, Arg268, Gly213, Ser214, Leu212; π-cation interaction with Arg268 General Procedure A
(3R,4S)-10a Dimethylamino, hydroxy, methoxyphenyl, piperidine carboxamide μ opioid receptor (MOR) agonist MOR activation via metabolite; MD simulations support binding to MOR active site High potency (EC₅₀ = 1.2 nM)
Compound 11 5-Chloro-2-oxo-benzodiazolyl, piperidine carboxamide 8-Oxo inhibition Not detailed 88% yield via Procedure A

Mechanistic Insights

  • Electron-Withdrawing Effects : The nitrofuran group in the target compound may enhance hydrogen-bonding capacity compared to ligands like 7d, which rely on methylthio and benzyl groups for hydrophobic interactions .
  • Receptor Specificity : Unlike (3R,4S)-10a, which targets MOR, the target compound’s nitrofuran moiety could steer activity toward bacterial or protozoal targets, as nitrofurans are historically associated with antimicrobial activity .

Key Research Findings

Hydrogen-Bonding Patterns

Ligand 7d demonstrates that the N-phenylpiperidine-1-carboxamide group forms hydrogen bonds with residues like Gly213 and Ser214, critical for stabilizing enzyme-inhibitor complexes .

Pharmacodynamic Considerations

  • Nitrofuran vs.
  • Piperidine Flexibility : The piperidine ring in all analogs allows conformational flexibility, aiding in target engagement. However, substituents like (3R,4S)-10a’s methoxyphenyl group introduce steric and electronic modifications that fine-tune receptor specificity .

Biological Activity

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a nitrofuran moiety linked to a phenylpiperidine structure, which is believed to contribute to its pharmacological properties. The presence of the nitrofuran group is associated with various biological activities, including antimicrobial and anticancer effects.

Research indicates that compounds containing nitrofuran derivatives often exhibit their biological effects through the generation of reactive oxygen species (ROS) and the inhibition of specific enzymes. For instance, nitrofuran compounds can interact with cellular targets leading to oxidative stress, which may induce apoptosis in cancer cells.

Antitumor Activity

Several studies have demonstrated the antitumor potential of nitrofuran derivatives, including this compound. The compound has shown efficacy against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa10.3

Antimicrobial Activity

The nitrofuran component also suggests potential antimicrobial properties. Preliminary studies have indicated that this compound exhibits activity against various bacterial strains, including:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and nitrofuran moiety can significantly impact potency and selectivity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the phenyl ring enhanced antitumor activity.
ModificationActivity Change
Electron-withdrawingIncreased potency
Electron-donatingDecreased potency

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo efficacy of this compound in xenograft models of breast cancer. The compound reduced tumor growth significantly compared to control groups, suggesting its potential as a therapeutic agent.
  • Combination Therapy : Research exploring combination therapies indicated that this compound could enhance the efficacy of existing chemotherapeutics, such as doxorubicin, through synergistic effects observed in MDA-MB-231 cell lines.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide?

  • Methodology :

  • Reaction Conditions : Use a two-step approach: (1) React 5-nitrofuran-2-carbonyl chloride with piperidine in dry acetonitrile under nitrogen to form the intermediate. (2) Introduce phenyl isocyanate under reflux (70–80°C) with a catalytic base (e.g., triethylamine) to complete the carboxamide coupling.
  • Solvent Optimization : Replace acetonitrile with THF or DCM if intermediates precipitate prematurely.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure product .

Q. What analytical methods are most reliable for structural characterization of this compound?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated ethanol solution. Use a diffractometer (e.g., Nonius Kappa CCD) to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1650 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR (e.g., piperidine protons at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess purity and stability during storage?

  • Methodology :

  • HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify purity (>98%). Monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen.
  • Storage : Store in amber vials at –20°C under argon to prevent nitrofuran moiety oxidation .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • In Vitro Assays : Screen against target enzymes (e.g., bacterial nitroreductases) using spectrophotometric assays (e.g., NADPH consumption at 340 nm). Validate selectivity via kinase profiling panels .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track intracellular localization in bacterial or cancer cell lines .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Measure aggregation states in aqueous buffers (e.g., PBS) to distinguish true solubility from colloidal dispersion.
  • Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to identify optimal solubilization conditions. Reference the Hansen solubility parameters for predictive modeling .

Q. What computational approaches predict binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial nitroreductase active sites. Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface) properties with antibacterial IC₅₀ data from analogs .

Q. How can isotopic labeling (e.g., ¹¹C) be integrated into pharmacokinetic studies?

  • Methodology :

  • Radiosynthesis : React [¹¹C]phosgene with the piperidine intermediate in a microfluidic reactor. Purify via semi-preparative HPLC (C18 column, ethanol/water) to obtain the labeled compound.
  • PET Imaging : Administer tracer doses to rodent models and quantify biodistribution using time-activity curves .

Q. What crystallographic evidence supports intermolecular interactions influencing stability?

  • Methodology :

  • Hydrogen Bond Analysis : Calculate geometric parameters (distance/angle) for N–H⋯O and C–H⋯S interactions from X-ray data. Compare with Cambridge Structural Database entries to identify atypical bonding patterns .
  • Hirshfeld Surface Analysis : Map close contacts (e.g., π-stacking between nitrofuran and phenyl rings) to quantify contribution to crystal packing .

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